molecular formula C12H7N5O6 B14306500 2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione CAS No. 113738-93-5

2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione

Cat. No.: B14306500
CAS No.: 113738-93-5
M. Wt: 317.21 g/mol
InChI Key: NVLHCYSISZVKDK-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields

Properties

CAS No.

113738-93-5

Molecular Formula

C12H7N5O6

Molecular Weight

317.21 g/mol

IUPAC Name

2-hydroxyimino-6-[(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione

InChI

InChI=1S/C12H7N5O6/c18-11-8(5-9(15-20)12(19)10(11)16-21)14-13-6-2-1-3-7(4-6)17(22)23/h1-5,13,21H

InChI Key

NVLHCYSISZVKDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C2C=C(C(=O)C(=NO)C2=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyimino-3-oxobutanal with 3-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso and nitrophenyl groups to their respective amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitroso group can interact with thiol groups in proteins, leading to the formation of covalent bonds and altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

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